molecular formula C22H29ClN2O3S B4543137 N~2~-(4-chloro-2-methylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-chloro-2-methylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4543137
M. Wt: 437.0 g/mol
InChI Key: MWGSTIOLVAWTKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like N2-(4-chloro-2-methylphenyl)-N1-(1-isopropyl-2-methylpropyl)-N2-(phenylsulfonyl)glycinamide typically involves multi-step chemical reactions, starting from simpler building blocks. These processes may involve the formation of glycosyl triflates from thioglycosides using systems such as S-(4-methoxyphenyl) benzenethiosulfinate (MPBT) and trifluoromethanesulfonic anhydride, which activate thioglycosides in the presence of 2,6-di-tert-butyl-4-methylpyridine (Crich & Smith, 2000). Additionally, the use of polysulfones and polycondensation reactions can play a role in synthesizing complex molecules with specific functional groups (Koch & Ritter, 1994).

Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using X-ray crystallography and other spectroscopic methods. For example, studies on the configuration of open-chain α-sulfonyl carbonions and their X-ray crystal structures provide insights into the geometrical and electronic structure of sulfonamide compounds (Gais et al., 1988).

Chemical Reactions and Properties

Chemical reactions involving N2-(4-chloro-2-methylphenyl)-N1-(1-isopropyl-2-methylpropyl)-N2-(phenylsulfonyl)glycinamide are likely to include transformations such as the formation of spiro-Meisenheimer adducts and their rearrangements (Macháček et al., 1986). These reactions can be crucial for modifying the molecule for specific applications or understanding its reactivity profile.

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and stability, can be influenced by their molecular structure and functional groups. The synthesis and characterization of related compounds provide valuable information on how structural variations affect these properties (Gültekin et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity, chemical stability, and interaction with other molecules, are essential for understanding the behavior of N2-(4-chloro-2-methylphenyl)-N1-(1-isopropyl-2-methylpropyl)-N2-(phenylsulfonyl)glycinamide in various environments. Studies on similar compounds offer insights into their reactivity patterns, such as the sulfonamide group's role in mediating chemical reactions (Liu & Li, 2016).

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-(2,4-dimethylpentan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O3S/c1-15(2)22(16(3)4)24-21(26)14-25(20-12-11-18(23)13-17(20)5)29(27,28)19-9-7-6-8-10-19/h6-13,15-16,22H,14H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGSTIOLVAWTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)NC(C(C)C)C(C)C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(4-chloro-2-methylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(4-chloro-2-methylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(4-chloro-2-methylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(4-chloro-2-methylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(4-chloro-2-methylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(4-chloro-2-methylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide

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